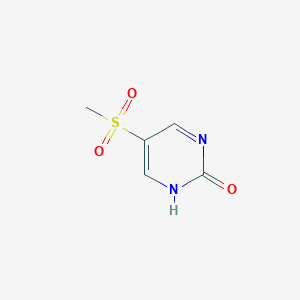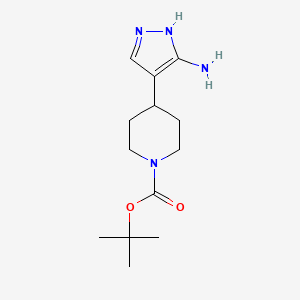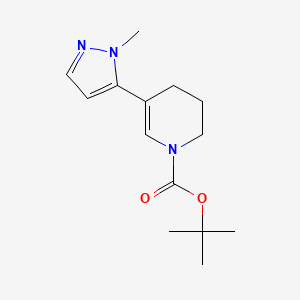![molecular formula C10H12N4O B7590492 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole](/img/structure/B7590492.png)
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole, also known as MMT, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. MMT is a tetrazole derivative that is widely used in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The exact mechanism of action of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various signaling pathways.
Biochemical and Physiological Effects:
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has also been found to reduce oxidative stress and protect against DNA damage. In addition, 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to have a neuroprotective effect and may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole in lab experiments is its relatively simple synthesis method. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is also relatively stable and can be easily stored. However, one limitation of using 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is its potential toxicity. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been found to be toxic to certain cell types at high concentrations, and caution should be taken when handling the compound.
将来の方向性
There are several future directions for 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole research. One area of interest is the development of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole-based drugs for the treatment of cancer and inflammatory diseases. Another potential application of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is in the field of agriculture, where it may be used as a pesticide or herbicide. Further research is also needed to fully understand the mechanism of action of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole and its potential side effects.
Conclusion:
In conclusion, 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is a compound with significant potential in the field of medicinal chemistry. Its unique properties and potential applications make it an important area of research. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole have been discussed in this paper. Further research is needed to fully understand the potential of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole and its applications in various fields.
合成法
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole can be synthesized by the reaction of 2-methoxybenzyl bromide with sodium azide followed by the reaction of the resulting intermediate with methyl iodide. The product is then purified by recrystallization to obtain pure 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole. The synthesis of 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been found to possess potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
特性
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-5-methyltetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-8-11-12-13-14(8)7-9-5-3-4-6-10(9)15-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJKAQEKTUPMISH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Methoxyphenyl)methyl]-5-methyltetrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]-(2-methylpropyl)amino]acetic acid](/img/structure/B7590415.png)





![3-Tert-butylimidazo[1,2-a]pyrimidine](/img/structure/B7590467.png)
![(2S)-2-[(1-benzoylpyrrolidine-2-carbonyl)amino]propanoic acid](/img/structure/B7590477.png)


![1-[(4S)-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl]-N-methylmethanamine](/img/structure/B7590488.png)
![4'-Hydroxy-[1,1'-biphenyl]-2-ethanol](/img/structure/B7590497.png)

